

Preclinical Research on GV1001: A Technical Guide

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Introduction

GV1001 is a 16-amino-acid peptide derived from the human telomerase reverse transcriptase (hTERT) catalytic subunit.[1][2] Initially developed as a cancer vaccine, its therapeutic potential has been explored in a variety of preclinical models, demonstrating a range of biological activities including neuroprotection, anti-inflammatory effects, and anti-angiogenic properties.[1] [2][3] This technical guide provides an in-depth overview of the key preclinical findings for GV1001, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The preclinical efficacy of GV1001 has been quantified across various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Neuroprotective Effects of GV1001



Model System	Endpoint Assessed	GV1001 Concentration	Result	Reference
Rat Neural Stem Cells (NSCs) injured by Aβ ₂₅₋₃₅	Cell Viability	Concentration- dependent	Restoration to wild-type levels	[4]
Rat Neural Stem Cells (NSCs) injured by Aβ ₂₅₋₃₅	Cell Proliferation	Concentration- dependent	Restoration to wild-type levels	[4]
Rat Neural Stem Cells (NSCs) injured by Aβ ₂₅₋₃₅	Cell Mobilization	Concentration- dependent	Restoration to wild-type levels	[4]
Rat Neural Stem Cells (NSCs) injured by Aβ ₂₅₋₃₅	Free Radical Levels	Not specified	Significant reduction	[4]
Neural Stem Cells (NSCs) treated with Aβ25-35	BACE Expression	1 and 10 μM	Considerable reduction	[5]

Table 2: In Vivo Neuroprotective Effects of GV1001 in a Mouse Model of Alzheimer's Disease (3xTg-AD)



Parameter Assessed	GV1001 Dosage	Treatment Schedule	Key Findings	Reference
Survival	1 mg/kg	Subcutaneously, 3 times a week	Increased survival of 3xTg- AD mice	[3][6]
Aβ1–42 Levels	1 mg/kg	Subcutaneously, 3 times a week	Noticeably diminished expression in the brain	[3]
BACE Expression	1 mg/kg	Subcutaneously, 3 times a week	Significantly decreased expression	[5]
Senescence- associated β- galactosidase	1 mg/kg	Subcutaneously, 3 times a week	Markedly reduced expression	[3]
Telomerase Activity	1 mg/kg	Subcutaneously, 3 times a week	Significantly increased	[3]
Telomere Length	1 mg/kg	Subcutaneously, 3 times a week	Significantly increased	[3]

Table 3: In Vivo Effects of GV1001 in a Rat Stroke Model



Parameter Assessed	GV1001 Dosage	Key Findings	Reference
Neuroprotection against Ischemia- Reperfusion Injury	6, 30, and 60 μM/kg	Most effective dose was 60 μM/kg	[7][8]
Infarct Volume	60 μM/kg	Significantly smaller ratio in the GV1001-treated group	[7][8]
Behavioral Functions	60 μM/kg	Better behavioral functions than saline- treated rats	[7][8]

Table 4: Anti-Angiogenic Effects of GV1001



Model System	Endpoint Assessed	GV1001 Concentration	Result	Reference
HUVECs (VEGF- A stimulated)	Proliferation	0.05–5 μΜ	Dose-dependent inhibition	[1]
HUVECs (VEGF- A stimulated)	Migration	0.05–5 μΜ	Dose-dependent inhibition	[1]
HUVECs (VEGF- A stimulated)	Invasion	5 μΜ	Inhibition of VEGF-A- stimulated invasion	[1]
HUVECs (VEGF- A stimulated)	Tube Formation	0.05–5 μΜ	Dose-dependent inhibition	[1]
Rat Aortic Rings (VEGF-A stimulated)	Microvessel Outgrowth	5 μΜ	Inhibition of VEGF-A- stimulated sprouting	[1]
Castration- Resistant Prostate Cancer (CRPC) Cells	Endothelial Tube Formation	100 and 200 μM	Decreased number of capillary-like tube structures	[9]

Table 5: In Vivo Anti-Tumor Effects of GV1001

Cancer Model	GV1001 Dosage	Treatment Schedule	Key Findings	Reference
Pancreatic				
Ductal		Subcutaneously,	Significantly less	
Adenocarcinoma		once a day for 2	fibrosis	
(PDAC)	50 μ g/mice	weeks (in	compared to	[10][11]
Xenograft		combination with	gemcitabine	
(AsPC1 or		gemcitabine)	alone	
PANC1 cells)				



Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of GV1001.

In Vivo Alzheimer's Disease Mouse Model

- Animal Model: Old-aged (21 months) triple-transgenic Alzheimer's disease (3xTg-AD) mice were used.[5]
- Treatment Groups:
 - Control group: 0.9% saline.[5]
 - Treatment group: 1 mg/kg of GV1001.[5]
- Administration: GV1001 or saline was administered subcutaneously three times a week from the age of 21 months until the study endpoint.[5]
- Efficacy Evaluation:
 - Survival Analysis: The survival of the mice was monitored and analyzed.[3][6]
 - Immunohistochemistry: Brain tissues were analyzed for the expression of Aβ₁₋₄₂.[3]
 - Western Blotting: Brain tissue lysates were used to quantify the expression levels of BACE.[5]
 - Senescence-associated β-galactosidase staining: Brain sections were stained to detect senescent cells.[3]
 - Telomerase Activity and Telomere Length Measurement: These senescence markers were evaluated in brain tissue.[3]

In Vivo Ischemic Stroke Rat Model

 Animal Model: Rats were subjected to transient middle cerebral artery occlusion (MCAO) for 2 hours to induce focal cerebral ischemia-reperfusion injury.[7][8]



- Treatment Groups:
 - Sham group.[7]
 - Saline-treated group.[7]
 - GV1001-treated groups (6, 30, and 60 μM/kg).[7]
- Administration: Saline or GV1001 was injected subcutaneously immediately before reperfusion.[7]
- Efficacy Evaluation:
 - Magnetic Resonance Imaging (MRI): Brain imaging was used to assess infarct volume.
 - Neurobehavioral Function Analyses: A battery of tests was performed to evaluate behavioral outcomes.[8]

In Vitro Angiogenesis Assays

- Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were used.[1]
- Stimulation: Cells were stimulated with Vascular Endothelial Growth Factor-A (VEGF-A).[1]
- GV1001 Treatment: Cells were pre-treated with various concentrations of GV1001 (0.05–5 μM) for 30 minutes before VEGF-A stimulation.[1]
- Assays:
 - Proliferation Assay: Cell proliferation was measured after 24 hours of stimulation.
 - Migration Assay: Cell migration was assessed after 16 hours of stimulation.
 - Invasion Assay: Cell invasion through a Matrigel-coated transwell insert was measured after 18 hours of stimulation.[1]
 - Tube Formation Assay: The formation of capillary-like structures on Matrigel was quantified after 6 hours of stimulation.[1]



In Vivo Pancreatic Cancer Xenograft Model

- Animal Model: BALB/c nude mice were used.[10]
- Cell Inoculation: AsPC1 or PANC1 human pancreatic cancer cells (1x10⁶ cells/mouse) were inoculated.[10][12]
- Treatment Groups:
 - Control
 - GV1001 alone (50 μ g/mice , subcutaneously, daily)
 - Gemcitabine alone (125 mg/kg, intraperitoneally, twice a week)
 - GV1001 + Gemcitabine[10][12]
- Treatment Schedule: Treatment was initiated 10 days after cell inoculation and continued for 2 weeks.[10][12]
- Efficacy Evaluation:
 - Tumor Volume Measurement: Tumor size was measured twice a week.[12]
 - Histological Analysis: Xenograft tumor specimens were evaluated for fibrosis and apoptosis.[11]
 - Cytokine Measurement: Blood levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) were measured.[11]

Signaling Pathways and Mechanisms of Action

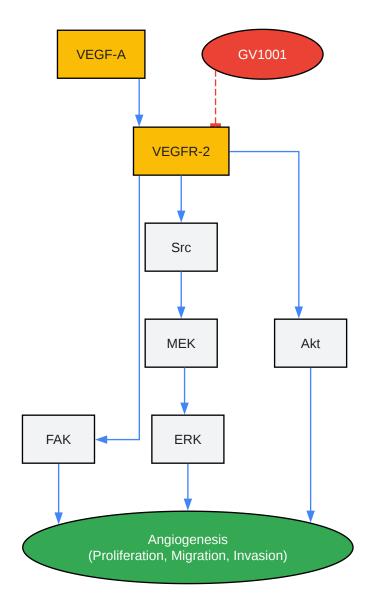
The multifaceted effects of GV1001 are attributed to its modulation of several key signaling pathways.

VEGF/VEGFR-2 Signaling Pathway in Angiogenesis

GV1001 exerts its anti-angiogenic effects by inhibiting the VEGF-A/VEGFR-2 signaling pathway. This inhibition leads to a downstream suppression of FAK, Src, MEK, ERK, and Akt



pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][2]



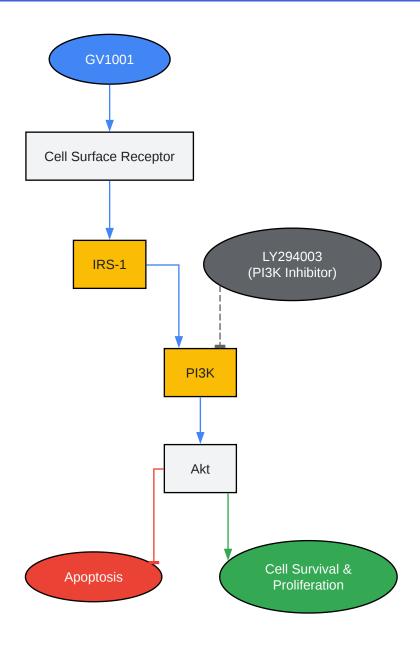
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GV1001 Inhibition of VEGF/VEGFR-2 Signaling

PI3K Signaling Pathway in Neuroprotection

In the context of ischemic stroke, the neuroprotective effects of GV1001 are associated with the PI3K pathway. GV1001 treatment leads to the upregulation of survival-related proteins such as IRS-1 and PI3K, and these protective effects are diminished by the presence of a PI3K inhibitor.[7]





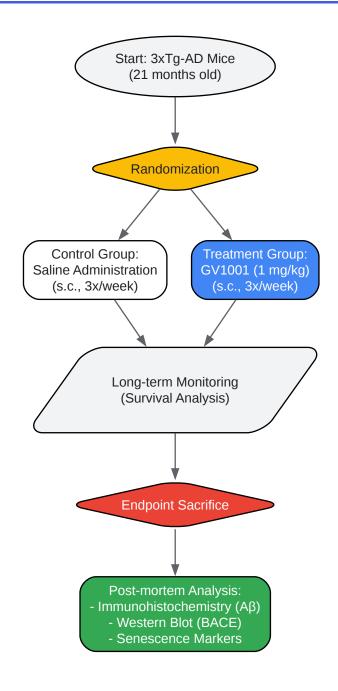
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GV1001-Mediated Neuroprotection via PI3K Pathway

Experimental Workflow for In Vivo Alzheimer's Disease Model

The following diagram illustrates the general workflow for preclinical studies of GV1001 in the 3xTg-AD mouse model.





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Workflow for GV1001 Efficacy Testing in 3xTg-AD Mice

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